molecular formula C9H9ClO3 B2615465 4-Chloro-2-ethoxybenzoic acid CAS No. 1195264-76-6

4-Chloro-2-ethoxybenzoic acid

Cat. No. B2615465
M. Wt: 200.62
InChI Key: JYELDIDGIRZNPI-UHFFFAOYSA-N
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Patent
US07851626B2

Procedure details

4-Chloro-2-ethoxybenzoic acid ethyl ester (˜18 g) was suspended in ethanol (500 mL). This was treated with potassium hydroxide (200 mL, 2 M solution) and refluxed for 1 h. The reaction was cooled and poured into cold aqueous hydrochloric acid (300 mL, 3 M solution) and extracted into dichloromethane (3×500 mL). The dichloromethane was washed with water (500 mL) and dried over magnesium sulfate and evaporated to dryness to give 4-chloro-2-ethoxy-benzoic acid as a solid.
Name
4-Chloro-2-ethoxybenzoic acid ethyl ester
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[O:12][CH2:13][CH3:14])C.[OH-].[K+].Cl>C(O)C>[Cl:11][C:8]1[CH:9]=[CH:10][C:5]([C:4]([OH:15])=[O:3])=[C:6]([O:12][CH2:13][CH3:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
4-Chloro-2-ethoxybenzoic acid ethyl ester
Quantity
18 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C=C1)Cl)OCC)=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (3×500 mL)
WASH
Type
WASH
Details
The dichloromethane was washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.